![molecular formula C7H7KN2O2S B1324492 Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate CAS No. 5936-83-4](/img/structure/B1324492.png)
Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate
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Description
Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is a chemical compound with the CAS Number: 5936-83-4 . It has a molecular weight of 222.31 . The compound is stored at room temperature and appears as a powder . It is used in scientific research due to its unique structure, which allows for diverse applications.
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution . For instance, a series of multifunctional hindered amine light stabilizers (HALSs) for monomers were synthesized from cyanuric chloride, allylamine, 2,2,6,6-tetramethylpiperidine-4-ol or 1,2,2,6,6-pentamethylpiperidine-4-ol, and 2-(2-hydroxyphenyl)-1,2,3-benzotriazole derivatives through nucleophilic substitution .Physical And Chemical Properties Analysis
Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Derivatives Formation
Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate serves as a fundamental component in the synthesis of various chemical derivatives. These derivatives have wide-ranging applications in the field of medicinal chemistry and materials science. For example, it's involved in the synthesis of 4H-Chromen-4-ones with 1,3-thiazole moieties, demonstrating fungicidal activities (Ali, 2007). Additionally, it's utilized in the creation of bis-1,3-thiazole derivatives showing significant antiviral activity (Dawood et al., 2015).
Chemical Transformation and Reactivity
The compound also plays a crucial role in chemical transformations. It's involved in the synthesis of 1-Naphthylacetylene sulfides from 4-(1-Naphthyl)-1,2,3-thiadiazole, showcasing its reactivity and potential in creating complex chemical structures (Yekhlef et al., 2019). The compound's derivative, (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy]imino}-4-thiazoleacetic acid, is synthesized using allyl 2-(2-amino-4-thiazolyl)-2-syn-hydroxyiminoacetate, indicating its versatility in chemical synthesis (Lin-sheng, 2006).
Material Science and Biological Activities
The compound finds applications in material science as well. Nitrile oxides derived from 3-(allylamino)- and 3-(propargylamino)propanal show promising results in material fabrication and chemistry (Würdemann & Christoffers, 2013). It's also involved in the iodocyclization of 6-allylamino-4,5-dihydropyrazolo[3,4-d]pyrimidines, demonstrating its reactivity and potential in organic synthesis (Vas’kevich et al., 2012).
The synthesis and biological activity studies of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives show that these compounds exhibit good fungicidal and antivirus activities, further illustrating the compound's significance in bioactive material synthesis (Fengyun et al., 2015).
Photophysical Properties and Complexation
The compound is also a precursor in synthesizing 1,3-thiazole-based organoboron complexes, which display intensive fluorescence and are of interest in photophysical studies (Potopnyk et al., 2018). The unexpected complexation of allylpseudothiohydantoin hydrochlorides towards CuX demonstrates the compound's complexation behavior and its potential in coordination chemistry (Fedorchuk et al., 2017).
properties
IUPAC Name |
potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.K/c1-2-3-8-7-9-5(4-12-7)6(10)11;/h2,4H,1,3H2,(H,8,9)(H,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVDRIZHZMCKCT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate |
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